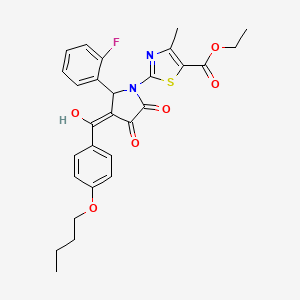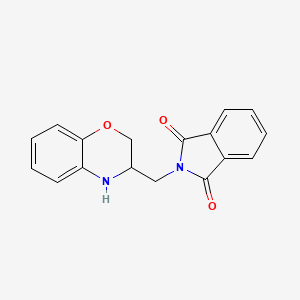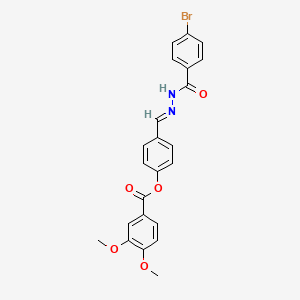![molecular formula C24H21N3O3S2 B12012535 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 618076-30-5](/img/structure/B12012535.png)
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3Z)-3-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2,6-ジメチルフェニル)アセトアミドは、医薬品化学、有機合成、材料科学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。 この化合物は、チアゾリジノン環、インドール部分、アセトアミド基を含むユニークな構造を特徴としており、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
2-[(3Z)-3-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2,6-ジメチルフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。 このプロセスは、チアゾリジノン環の調製から始まり、次にインドール部分の導入、最後にアセトアミド基の導入が行われます。 一般的な試薬と条件には、制御された温度と圧力下での強塩基、酸、様々な溶媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化することになるでしょう。 これには、連続フロー反応器、触媒プロセス、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こす可能性があります。
酸化: チアゾリジノン環とインドール部分は、特定の条件下で酸化される可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
置換: アセトアミド基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性または酸性条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドやスルホンを生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。 そのユニークな構造は、様々な官能基化反応を可能にし、有機合成において価値のあるものとなっています。
生物学
生物学的研究において、この化合物は、抗菌、抗癌、抗炎症などの興味深い生物学的活性を示す可能性があります。 生物学的標的との相互作用に関する研究は、その潜在的な治療用途に関する洞察を提供することができます。
医学
医学において、この化合物は、薬剤候補としての可能性を探ることができます。 特定の分子標的と相互作用する能力は、創薬のための有望な候補となっています。
産業
産業において、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に応用できる可能性があります。
作用機序
2-[(3Z)-3-(3-アリル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2,6-ジメチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。 これには、酵素、受容体、または他のタンパク質への結合が含まれ、生物学的経路の調節につながります。 具体的な機序は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
チアゾリジノン: チアゾリジノン環構造を持つ化合物。
インドール誘導体: インドール部分を含む化合物。
アセトアミド: アセトアミド官能基を持つ化合物。
独自性
この化合物の独自性は、チアゾリジノン環、インドール部分、アセトアミド基の組み合わせにあります。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Indole Derivatives: Compounds containing an indole moiety.
Acetamides: Compounds with an acetamide functional group.
Uniqueness
The uniqueness of this compound lies in its combination of the thiazolidinone ring, indole moiety, and acetamide group
特性
CAS番号 |
618076-30-5 |
|---|---|
分子式 |
C24H21N3O3S2 |
分子量 |
463.6 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-12-26-23(30)21(32-24(26)31)19-16-10-5-6-11-17(16)27(22(19)29)13-18(28)25-20-14(2)8-7-9-15(20)3/h4-11H,1,12-13H2,2-3H3,(H,25,28)/b21-19- |
InChIキー |
NBLDXXJEPALTAO-VZCXRCSSSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012462.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)

![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)



![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
![N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12012516.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012523.png)
![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)

